Tiafibrate

Hypolipidemic In Vivo Pharmacology Rodent Model

Tiafibrate is a dimeric clofibrate prodrug with a decamethylene dithio core, delivering two chlorophenoxyisobutyric acid moieties. Its LogP of 9.68, far exceeding that of simple fibrates, dramatically alters membrane partitioning, protein binding, and tissue distribution. Generic substitution without validation is scientifically unsound. Proven 38.8% blood lipid reduction at 125 mg/kg/day in rodents. Ideal for PPARα mechanism studies, lipid-based formulation development, and LC-MS/MS analytical method validation. Secure your supply for reproducible preclinical outcomes.

Molecular Formula C34H48Cl2O6S2
Molecular Weight 687.8 g/mol
CAS No. 55837-28-0
Cat. No. B1621822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiafibrate
CAS55837-28-0
Molecular FormulaC34H48Cl2O6S2
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C34H48Cl2O6S2/c1-33(2,41-29-17-13-27(35)14-18-29)31(37)39-21-25-43-23-11-9-7-5-6-8-10-12-24-44-26-22-40-32(38)34(3,4)42-30-19-15-28(36)16-20-30/h13-20H,5-12,21-26H2,1-4H3
InChIKeyRSLQBRWTDJTEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiafibrate (CAS 55837-28-0): A Dimeric Clofibrate Prodrug with a Unique Decamethylene Dithio Linker for Lipid-Lowering Research


Tiafibrate (CAS 55837-28-0, molecular weight 687.78 g/mol) is a synthetic dithiahexadecanediol derivative and dimeric clofibrate prodrug . As indicated by the INN '-fibrate' stem, it is classified as a clofibrate derivative and acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, modulating lipid metabolism [1]. Structurally, Tiafibrate consists of two chlorophenoxyisobutyric acid moieties linked via ester bonds to a central decamethylene dithio diether core, distinguishing it from simpler fibrate esters such as clofibrate and fenofibrate [2]. First patented by Juste S.A. Quimico-Farmaceutica, Tiafibrate was investigated as a hypocholesterolemic and hypolipidemic agent, with reported in vivo activity in rodent models [2].

Why Tiafibrate (CAS 55837-28-0) Cannot Be Readily Substituted with Other Fibrates in Experimental Systems


Substituting Tiafibrate with generic fibrates like clofibrate or fenofibrate is problematic due to its distinct chemical architecture, which results in a dual-active-moiety prodrug design, and its pronounced lipophilicity . While clofibrate is a simple ethyl ester of chlorophenoxyisobutyric acid and fenofibrate is an isopropyl ester, Tiafibrate is a dimeric diester containing two active moieties linked via a long hydrophobic chain incorporating sulfur atoms [1]. This structural divergence fundamentally alters physicochemical properties, notably increasing calculated LogP to approximately 9.68, compared to clofibrate's significantly lower lipophilicity . Such differences can lead to variations in membrane partitioning, plasma protein binding, metabolic activation rate, and tissue distribution, directly impacting the reproducibility of in vitro or in vivo experimental outcomes. Therefore, assuming functional equivalence based solely on shared PPARα agonism is not scientifically valid without rigorous side-by-side empirical validation.

Quantitative Differentiation of Tiafibrate (CAS 55837-28-0): Key Comparative Evidence for Selection


Comparative Lipid-Lowering Efficacy of Tiafibrate vs. Clofibrate and Fenofibrate in Normolipidemic Rats

In a 14-day oral dosing study in normolipidemic rats, Tiafibrate at a dose of 125 mg/kg/day produced a 38.8% decrease in total blood lipids and a 33.7% decrease in blood cholesterol [1]. For cross-study comparison, clofibrate, the parent fibrate, is frequently reported to reduce serum cholesterol by 15-25% and triglycerides by 30-40% in hyperlipidemic rat models at similar or higher doses (e.g., 200-300 mg/kg/day) [2]. While the test conditions (normolipidemic vs. hyperlipidemic baseline) differ, the magnitude of cholesterol reduction achieved by Tiafibrate at 125 mg/kg is notable relative to the broader fibrate class [1][2]. The quantitative difference underscores Tiafibrate's potential potency in lowering cholesterol in a standard rodent model, providing a key data point for researchers selecting a fibrate for lipid modulation studies.

Hypolipidemic In Vivo Pharmacology Rodent Model

Comparative Hepatic Enzyme Induction Profile of Tiafibrate Analogue vs. Other Fibrates

In a comparative rat study assessing the hepatic microsomal drug-metabolizing enzyme system, the hypolipidemic agents methylclofenapate, fenofibrate, and tibric acid (a structural and functional analog of Tiafibrate) were evaluated against clofibrate [1]. Tibric acid, like Tiafibrate, is a more potent hypolipidemic agent than clofibrate in rodent models [2]. This study demonstrated that tibric acid, fenofibrate, and methylclofenapate caused a dose-dependent increase in cytochrome P-450 content and liver size that was significantly greater than that induced by clofibrate (methylclofenapate = fenofibrate = tibric acid > clofibrate) [1]. This finding is a class-level inference for Tiafibrate, suggesting that higher-potency fibrates, including Tiafibrate, may exhibit a more pronounced hepatic enzyme induction profile compared to clofibrate, which has implications for designing drug-drug interaction and toxicology studies.

Hepatotoxicity CYP Induction Peroxisome Proliferation

Physicochemical Differentiation: Tiafibrate's High LogP vs. Class Comparators

Tiafibrate exhibits a calculated LogP value of 9.68, indicating exceptionally high lipophilicity . This is a direct and quantifiable distinction from other commonly used fibrates. For comparison, the calculated LogP for clofibrate is approximately 3.6, for fenofibrate is approximately 5.3, and for gemfibrozil is approximately 4.4 [1]. The difference of approximately 4-6 log units represents a >10,000-fold difference in partition coefficient, profoundly impacting solubility, membrane partitioning, and in vivo distribution. This property necessitates specific formulation strategies (e.g., use of lipids or organic solvents) for in vitro and in vivo experiments, a key consideration for procurement and experimental planning.

Lipophilicity Formulation Membrane Permeability

Recommended Scientific and Industrial Application Scenarios for Tiafibrate (CAS 55837-28-0)


In Vivo Rodent Studies of Hypolipidemic and Hypocholesterolemic Effects

This compound is suitable for chronic oral dosing studies in rats to investigate mechanisms of lipid modulation. The documented efficacy of a 38.8% reduction in blood lipids at 125 mg/kg/day provides a validated starting point for dose-ranging and comparative efficacy studies against other fibrates [1].

Investigations of Peroxisome Proliferation and Hepatic Enzyme Induction

Based on class-level evidence from analogs like tibric acid, Tiafibrate is predicted to be a more potent inducer of cytochrome P450 enzymes than clofibrate [2]. It is therefore highly applicable for research focused on the molecular mechanisms of PPARα-mediated hepatic enzyme induction and peroxisome proliferation in rodent models [1].

Development and Validation of Lipophilic Compound Formulations

Given its exceptionally high calculated LogP of 9.68, Tiafibrate presents a significant solubility challenge . It serves as an ideal model compound for developing and testing novel solubilization strategies, lipid-based drug delivery systems, or nano-formulations designed for highly lipophilic small molecules in preclinical research .

Analytical Method Development for Complex Fibrate Esters

The unique dimeric structure, containing a decamethylene dithio core, makes Tiafibrate an excellent reference standard for developing and validating advanced analytical methods (e.g., LC-MS/MS) to detect and quantify complex fibrate prodrugs and their metabolites in biological matrices .

Quote Request

Request a Quote for Tiafibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.